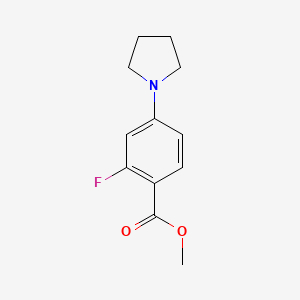
Methyl 2-Fluoro-4-(1-pyrrolidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD32632795” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632795 typically involves a series of well-defined chemical reactions. The preparation method often starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of MFCD32632795 is scaled up to meet the demands of various applications. The industrial production methods are designed to be efficient and cost-effective, often involving continuous flow processes and automated systems. The use of advanced technologies, such as high-throughput screening and process optimization, ensures that the compound is produced with consistent quality and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD32632795 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure, which interact with different reagents under suitable conditions.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32632795 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to promote the desired transformations while minimizing side reactions.
Major Products
The major products formed from the reactions of MFCD32632795 depend on the specific reaction pathway and conditions employed
Scientific Research Applications
MFCD32632795 has a wide range of scientific research applications, spanning multiple disciplines:
Chemistry: In chemistry, MFCD32632795 is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, MFCD32632795 is investigated for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.
Medicine: In the field of medicine, MFCD32632795 is explored for its therapeutic potential. Its unique properties may enable the development of new drugs or diagnostic agents.
Industry: Industrial applications of MFCD32632795 include its use as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
Mechanism of Action
The mechanism of action of MFCD32632795 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can range from signal transduction to metabolic processes.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-fluoro-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
BTKVZBJZJYUCRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















